molecular formula C18H16N2O5S B3017758 ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865180-93-4

ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B3017758
CAS No.: 865180-93-4
M. Wt: 372.4
InChI Key: VOAUNXQZFYUKKP-HNENSFHCSA-N
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Description

Ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole core, a dioxine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.

    Introduction of the Dioxine Ring: The dioxine ring can be introduced via a Diels-Alder reaction between a suitable diene and dienophile.

    Attachment of the Prop-2-yn-1-yl Group: This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide.

    Formation of the Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole core and the prop-2-yn-1-yl group.

    Reduction: Reduction reactions can target the imino group and the dioxine ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzothiazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties could be exploited in the development of new materials, such as polymers or coatings.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects depends on its specific application:

    Molecular Targets: In medicinal applications, the compound may target specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: The compound could interact with various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with a benzothiazole core, such as 2-aminobenzothiazole, share structural similarities.

    Dioxine Derivatives: Compounds containing a dioxine ring, like 1,4-dioxine, are structurally related.

    Ethyl Ester Derivatives: Ethyl esters of various carboxylic acids, such as ethyl acetate, are similar in terms of functional groups.

Uniqueness

Ethyl (2Z)-2-[(5,6-dihydro-1,4-dioxine-2-carbonyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its combination of a benzothiazole core, a dioxine ring, and an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-3-7-20-13-6-5-12(17(22)24-4-2)10-15(13)26-18(20)19-16(21)14-11-23-8-9-25-14/h1,5-6,10-11H,4,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUNXQZFYUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=COCCO3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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